(E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate
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Description
(E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate is a useful research compound. Its molecular formula is C22H16N4O6S and its molecular weight is 464.45. The purity is usually 95%.
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Scientific Research Applications
Multi-stimuli Responsive Materials
Compounds with structural similarities to "(E)-dimethyl 5-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)isophthalate" have been explored for their multi-stimuli responsive behaviors. For instance, novel V-shaped molecules such as (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2 exhibit profound intramolecular charge transfer (ICT) effects, leading to applications as security inks without the need for a covering reagent due to their morphology-dependent fluorochromism, which can be triggered by mechanical force or pH stimuli (Xiao-lin Lu & M. Xia, 2016).
Photosensitizers for Photodynamic Therapy
Similar chemical entities have been synthesized and characterized for their potential in photodynamic therapy (PDT). New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base have shown significant spectroscopic, photophysical, and photochemical properties, including high singlet oxygen quantum yield, making them excellent candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Functional Hydrogels in Medical Applications
Amine compounds have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels, resulting in increased thermal stability and enhanced antibacterial and antifungal activities. These modifications leverage the reactivity of similar compounds to develop materials with promising applications in the medical field, including wound dressings and tissue engineering scaffolds (H. M. Aly & H. L. A. El-Mohdy, 2015).
properties
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O6S/c1-31-21(27)14-6-15(22(28)32-2)8-17(7-14)24-11-16(10-23)20-25-19(12-33-20)13-4-3-5-18(9-13)26(29)30/h3-9,11-12,24H,1-2H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALQQBQQEJNNCT-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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